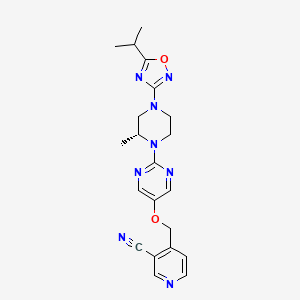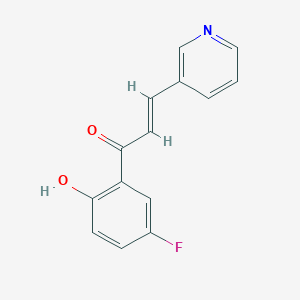
Hexaamminechromium trichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexaamminechromium trichloride is a coordination compound with the formula [Cr(NH₃)₆]Cl₃. It consists of a chromium(III) ion surrounded by six ammonia ligands, forming an octahedral geometry. This compound is part of the Werner complexes, named after Alfred Werner, a pioneer in coordination chemistry. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
准备方法
Hexaamminechromium trichloride can be synthesized through several methods. One common synthetic route involves the reaction of chromium(III) chloride with ammonia in the presence of ammonium chloride. The reaction is typically carried out in an aqueous solution, and the product is isolated by crystallization. The general reaction is as follows:
[ \text{CrCl}_3 + 6 \text{NH}_3 + 3 \text{NH}_4\text{Cl} \rightarrow [\text{Cr}(\text{NH}_3)_6]\text{Cl}_3 ]
Industrial production methods may involve similar reactions but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product.
化学反应分析
Hexaamminechromium trichloride undergoes various chemical reactions, including:
Oxidation and Reduction: The chromium(III) center can be oxidized or reduced under specific conditions. For example, it can be reduced to chromium(II) using strong reducing agents.
Substitution Reactions: The ammonia ligands can be substituted by other ligands such as water, halides, or other donor molecules. This can be achieved by reacting the compound with the desired ligand in an aqueous or non-aqueous medium.
Complex Formation: this compound can form complexes with other anions, such as sulfate or nitrate, by exchanging the chloride ions.
Common reagents used in these reactions include acids, bases, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Hexaamminechromium trichloride has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other chromium complexes and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential use in medical applications, including as a therapeutic agent or in diagnostic imaging.
Industry: this compound is used in the production of catalysts and in electroplating processes.
作用机制
The mechanism by which hexaamminechromium trichloride exerts its effects involves the coordination of the chromium(III) ion with ligands. The octahedral geometry and the stability of the chromium-ammonia bonds play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and other metal complexes, through ligand exchange and redox reactions.
相似化合物的比较
Hexaamminechromium trichloride can be compared with other similar compounds, such as hexaamminecobalt(III) chloride and hexaamminecopper(II) chloride. These compounds share similar coordination geometries and ligand arrangements but differ in their metal centers and specific chemical properties. This compound is unique due to the specific redox properties of chromium(III) and its stability in various chemical environments.
Similar Compounds
- Hexaamminecobalt(III) chloride
- Hexaamminecopper(II) chloride
- Hexaammineiron(III) chloride
属性
CAS 编号 |
13820-25-2 |
|---|---|
分子式 |
CrH12N6 |
分子量 |
148.13 g/mol |
IUPAC 名称 |
azanide;chromium(6+) |
InChI |
InChI=1S/Cr.6H2N/h;6*1H2/q+6;6*-1 |
InChI 键 |
XGCPMATWEBZNOX-UHFFFAOYSA-N |
规范 SMILES |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cr+6] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



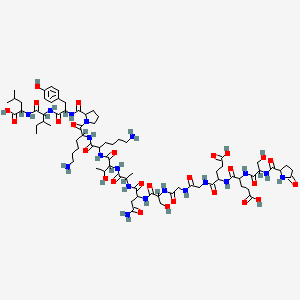

![(5Z)-5-{[5-(3-acetylphenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile](/img/structure/B14167055.png)
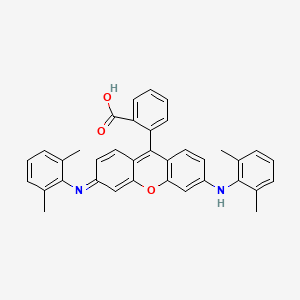
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
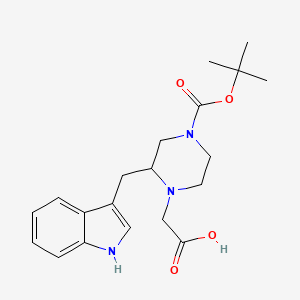
![5-bromo-3-fluoro-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14167061.png)
![1-[3-(3-Bromophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-en-1-yl]ethanone](/img/structure/B14167068.png)
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)
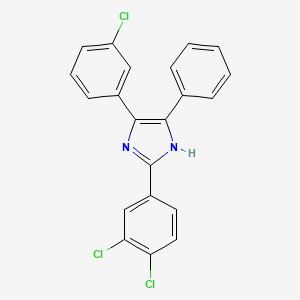
![(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14167098.png)
